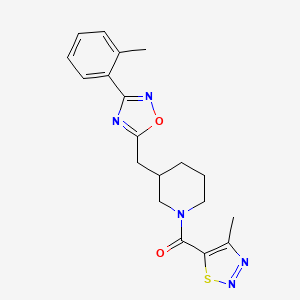

N-苄基-3-(3,4-二甲氧基苯基)-1-苯基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide and related compounds involves multi-step reactions starting with key precursors such as antipyrine derivatives and various benzamide or carboxylic acid chlorides. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material, indicating the potential for anti-inflammatory properties in the synthesized compounds . Similarly, the synthesis of other pyrazole derivatives, such as those reported in the studies, involves the reaction of acid chlorides with hydroxylamines, carbazates, or aminophenols, leading to a variety of N-substituted pyrazole carboxamides and carboxylates .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by various spectroscopic techniques, including NMR, FT-IR, and mass spectroscopy, as well as single-crystal X-ray diffraction studies. The crystal packing is often stabilized by hydrogen bonds and π-interactions, which are energetically significant and contribute to the stability of the molecular assemblies . The molecular geometry and electronic structures are optimized using computational methods such as DFT, providing insights into the structural parameters and the nature of intermolecular interactions .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is influenced by the planarity of the substituent groups and the presence of electron-donating or withdrawing groups. For example, the high reactivity of certain pyrazole compounds is supported by the planarity of CH3 groups linked to the nitrogen atom, which facilitates σ to σ* and σ to π* transitions . The functionalization reactions of pyrazole carboxylic acids and acid chlorides with various nucleophiles result in the formation of a diverse range of substituted pyrazole carboxamides, highlighting the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of substituents such as dimethoxyphenyl and benzyl groups can affect the solubility, melting points, and thermal stability of these compounds. The thermal decomposition of these compounds is studied using thermogravimetric analysis, providing information on their stability under different temperature conditions . Additionally, the nonlinear optical properties of these compounds are discussed based on their polarizability and hyperpolarizability values, which are indicative of their potential applications in materials science .

科学研究应用

抗肿瘤和抗炎活性

对N-苄基-3-(3,4-二甲氧基苯基)-1-苯基-1H-吡唑-4-甲酰胺衍生物的研究揭示了它们在抗肿瘤和抗炎应用中的潜力。例如,研究证明了类似物的合成和药代动力学表征,这些类似物在抑制乳腺肿瘤转移和阻断血管生成方面显示出有希望的结果,突出了它们在癌症治疗中的治疗潜力(F. Wang et al., 2011)。另一项研究重点关注新型吡唑衍生物的合成,表明其具有显着的体内抗炎活性,这可能导致开发具有最小溃疡生成活性的新型抗炎剂(S. A. El‐Hawash & A. El-Mallah, 1998)。

合成和分子对接研究

该化合物及其衍生物一直是合成、分子对接和密度泛函理论 (DFT) 计算的主题,以探索它们与生物靶标的相互作用。例如,苯磺酰胺衍生物在体外对 HepG2 和 MCF-7 细胞系表现出抗肿瘤活性,得到了全面的理论研究的支持(Asmaa M. Fahim & Mona A. Shalaby, 2019)。另一项研究重点关注 2-氨基苯并[d]噻唑基取代的吡唑-5-酮的设计、合成和 QSAR 研究,显示出有希望的抗菌活性(M. Palkar et al., 2017)。

晶体结构分析

晶体结构和赫希菲尔德表面分析提供了对衍生物的分子和晶体结构的见解,有助于理解它们的物理化学性质和相互作用势(M. Prabhuswamy et al., 2016)。

属性

IUPAC Name |

N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-30-22-14-13-19(15-23(22)31-2)24-21(17-28(27-24)20-11-7-4-8-12-20)25(29)26-16-18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFYJOGRDBBYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)

![2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2529790.png)

![2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2529793.png)

![2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2529797.png)

![methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate](/img/structure/B2529802.png)